

Application Notes: Synthesis and Utility of (E)-N-(4-methoxybenzylidene)-4-nitroaniline

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Compound of Interest		
Compound Name:	4-methoxy-N-(4-nitrophenyl)aniline	
Cat. No.:	B1608119	Get Quote

The condensation reaction between 4-nitrobenzaldehyde and p-anisidine produces a Schiff base, specifically (E)-N-(4-methoxybenzylidene)-4-nitroaniline. Schiff bases, characterized by an azomethine group (-C=N-), are a pivotal class of compounds in organic and medicinal chemistry.[1][2] This particular Schiff base, derived from an electron-withdrawing substituted benzaldehyde and an electron-donating substituted aniline, serves as a valuable intermediate and a target molecule for various applications.

The formation of the imine is a reversible condensation reaction where water is eliminated.[3] To drive the reaction to completion, methods such as azeotropic distillation with a Dean-Stark trap or the use of drying agents are commonly employed.[3][4] The presence of an acid catalyst can facilitate the reaction.[5]

Key Applications:

- Medicinal Chemistry: Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[1][6] The presence of the nitro group, in particular, has been associated with bacteriostatic activity.[7] The imine linkage is often crucial for their biological function.[8]
- Coordination Chemistry: The nitrogen atom of the azomethine group has a lone pair of electrons and can coordinate with metal ions to form stable metal complexes.[1][2] These complexes have applications in catalysis, materials science, and as biological models.[2]



- Organic Synthesis: The carbon-nitrogen double bond in Schiff bases can undergo various transformations, making them useful intermediates for the synthesis of other organic compounds, such as amino compounds through reduction.
- Material Science: Schiff bases are investigated for their potential in the development of new materials with interesting optical and electronic properties.

Experimental Protocols

This section provides detailed protocols for the synthesis of (E)-N-(4-methoxybenzylidene)-4-nitroaniline via a condensation reaction.

Protocol 1: Synthesis using Dean-Stark Apparatus

This method utilizes azeotropic distillation to remove water and drive the reaction to completion.

Materials and Reagents:

- 4-nitrobenzaldehyde
- p-anisidine
- Toluene
- Ethanol (for recrystallization)
- · Boiling stones

Equipment:

- 100 mL round-bottom flask
- Dean-Stark trap
- · Reflux condenser
- Heating mantle



- Magnetic stirrer and stir bar
- Büchner funnel and filter flask
- Melting point apparatus

Procedure:

- To a 100 mL round-bottom flask, add 1.51 g (10 mmol) of 4-nitrobenzaldehyde, 1.23 g (10 mmol) of p-anisidine, and a couple of boiling stones.[4]
- Assemble a reflux apparatus with a Dean-Stark trap and a condenser.
- Add 30 mL of toluene to the reaction flask through the top of the condenser.[4]
- Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4]
- Continue refluxing until no more water collects in the trap (approximately 1-2 hours).
- Allow the reaction mixture to cool to room temperature.
- Reduce the volume of toluene by about half using a rotary evaporator.
- Cool the concentrated solution in an ice bath to induce crystallization of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain the pure (E)-N-(4-methoxybenzylidene)-4-nitroaniline as a yellow solid.
- Dry the product in an oven or desiccator and determine the yield and melting point.[4]

Protocol 2: Microwave-Assisted Synthesis

This is a rapid method for the synthesis of the Schiff base.

Materials and Reagents:



- 4-nitrobenzaldehyde
- p-anisidine
- Anhydrous Tetrahydrofuran (THF)

Equipment:

- 20 mL sealed microwave vial
- Microwave reactor
- Rotary evaporator

Procedure:

- In a 20 mL sealed microwave vial, dissolve 1 equivalent of 4-nitrobenzaldehyde and 1 equivalent of p-anisidine in 12 mL of anhydrous THF.[10]
- Irradiate the mixture in a microwave reactor at 115 °C for 30 minutes.[10]
- After the reaction is complete, cool the vial to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to afford the product as a yellow solid.[10] Yields are typically high (90-98%) and may not require further purification.[10]

Data Presentation

Table 1: Reactant Properties and Stoichiometry

Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Mass (g)
4- nitrobenzaldehyd e	C7H5NO3	151.12	10	1.51
p-anisidine	C7H9NO	123.15	10	1.23

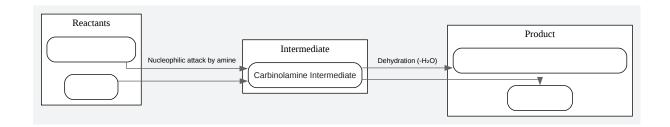


Table 2: Product Characterization - (E)-N-(4-

methoxybenzylidene)-4-nitroaniline

Property	Value	Reference
Molecular Formula	C14H12N2O3	[10]
Appearance	Yellow amorphous solid	[10]
Melting Point	143-144 °C	[10]
Yield	95% (Microwave method)	[10]
IR (cm ⁻¹)	~1615-1620 (C=N stretch)	[2]
¹H NMR (DMSO-d ₆ , δ ppm)	8.68 (s, 1H, -CH=N-), 8.00 (d, 1H), 7.68 (d, 1H), 7.51 (dd, 1H), 7.26 (s, 4H), 2.34 (s, 3H, - OCH ₃)	[10]
¹³ C NMR (DMSO-d ₆ , δ ppm)	158.3, 152.5, 148.3, 142.1, 138.7, 136.9, 130.2 (2C), 126.2, 121.8 (2C), 119.6, 118.6, 21.1	[10]

Visualizations Reaction Mechanism

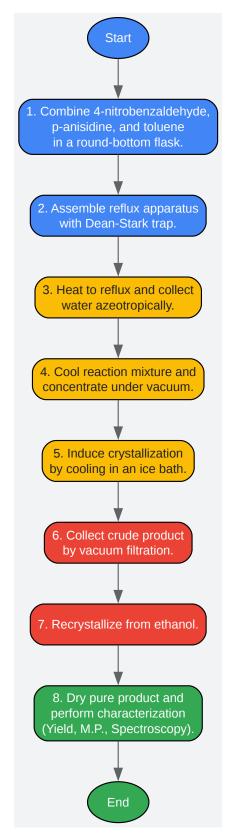


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Caption: Mechanism of Schiff base formation.

Experimental Workflow





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Caption: Workflow for Schiff base synthesis.

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